molecular formula C7H14O B13809730 4,4-Dimethylpent-2-en-2-ol

4,4-Dimethylpent-2-en-2-ol

Cat. No.: B13809730
M. Wt: 114.19 g/mol
InChI Key: XNPOWPOKSOUHCZ-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-en-2-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is soluble in water and has a distinct odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpent-2-en-2-ol can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-2-butanone with a suitable reagent to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation or other advanced techniques to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, different alcohols, and substituted hydrocarbons. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

4,4-Dimethylpent-2-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The hydroxyl group in its structure plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylpent-2-en-2-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4,4-dimethylpent-2-en-2-ol

InChI

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5,8H,1-4H3

InChI Key

XNPOWPOKSOUHCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C)O

Origin of Product

United States

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